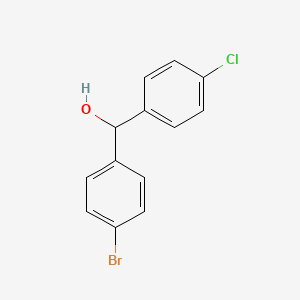

![molecular formula C12H13N3O3S2 B2387837 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1219912-62-5](/img/structure/B2387837.png)

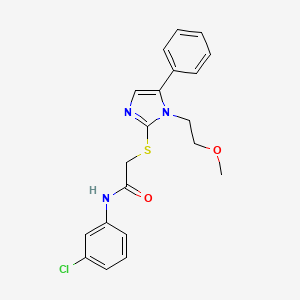

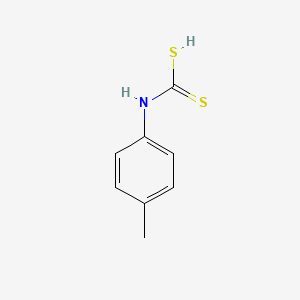

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . The GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound is characterized by an ether-based scaffold and a sulfone-based head group . This unique structure contributes to its potency as a GIRK1/2 activator .Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

Microwave-assisted synthesis has facilitated the creation of novel compounds containing thiadiazole scaffolds and benzamide groups, known for their significant biological properties. This method offers a solvent-free, efficient approach to synthesizing compounds with potential anticancer activities. For instance, a series of Schiff's bases were synthesized and evaluated for their anticancer activity against several human cancer cell lines, showcasing promising results comparable to standard drugs. The molecular docking studies further predicted the mechanism of action, while ADMET properties suggested good oral drug-like behavior (Tiwari et al., 2017).

Role in Supramolecular Gelators

N-(thiazol-2-yl) benzamide derivatives have been synthesized and explored for their gelation behavior to understand the influence of methyl functionality and non-covalent interactions. Certain derivatives demonstrated gelation capabilities in specific solvent mixtures, highlighting the potential application in material science for creating stable, low minimum gelator concentration (MGC) materials. The single crystal structures of these gelators revealed unique assembly patterns driven by π-π interactions and S⋯O interactions, contributing to their gelation behavior (Yadav & Ballabh, 2020).

Convenient Preparations of 1,2,4-Thiadiazoles

The preparation of 3,5-disubstituted 1,2,4-thiadiazoles through the reaction of thioamides with DMSO and various electrophilic reagents has been demonstrated. This method provides a straightforward approach to synthesizing thiadiazoles in high yields, offering a valuable tool for organic synthesis and medicinal chemistry applications. The reaction conditions are mild, and the yields are high, making it an attractive route for the synthesis of thiadiazole derivatives (Takikawa et al., 1985).

Synthesis and Complex Formation

A novel compound, N-(3-methyl-4-oxo-4H-(1,3,4)thiadiazolo(2,3-c)(1,2,4)triazin-7-yl)benzamide, was synthesized, showcasing the potential for complex formation with metals like Pd(II) and Ni(II). This study opens avenues for exploring metal complexes with thiadiazole derivatives, which could have implications in catalysis, material science, and potentially medicinal chemistry (Adhami et al., 2012).

Antioxidant Activity in Bioactive Molecules

The keto/enol equilibrium of 1,3,4-thiadiazole-derived compounds was studied, revealing solvent- and temperature-dependent tautomerism. This research provides insight into the structural and electronic factors influencing the antioxidant activity of thiadiazole derivatives, which could be beneficial in designing new antioxidants for pharmaceutical applications (Matwijczuk et al., 2017).

Mechanism of Action

Target of Action

The primary target of the compound, also known as N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety . The activation of these channels by the compound could potentially modulate these processes.

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also has improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by the compound leads to changes in cell excitability. This could potentially result in modulation of various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Biochemical Analysis

Biochemical Properties

The compound N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .

Cellular Effects

The compound’s influence on cell function is primarily through its interaction with GIRK channels . These channels play a crucial role in regulating heart rate and are broadly expressed in the brain as well as numerous locations in the periphery including the heart, and endocrine tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level as a GIRK channel activator . It displays nanomolar potency as a GIRK1/2 activator .

Temporal Effects in Laboratory Settings

It has been identified to have improved metabolic stability over prototypical urea-based compounds .

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S2/c16-12(13-6-8-3-4-20(17,18)7-8)9-1-2-10-11(5-9)15-19-14-10/h1-2,5,8H,3-4,6-7H2,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQBERRKXNPXIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CNC(=O)C2=CC3=NSN=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)

![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)

![Methyl 6-(2-methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B2387758.png)

![1-(1-(2-Ethylbenzo[d]thiazole-6-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B2387761.png)

![N-{1-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)carbonyl]piperidin-4-yl}-4-methylbenzenesulfonamide](/img/structure/B2387767.png)